Methyl crotonate
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Overview
Description
Methyl crotonate, also known as methyl (2E)-but-2-enoate, is an organic compound with the molecular formula C5H8O2. It is a colorless liquid with a fruity odor and is commonly used in organic synthesis and as a flavoring agent. The compound is characterized by its ester functional group and a conjugated double bond, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl crotonate can be synthesized through the esterification of crotonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation. The general reaction is as follows:
CH3CH=CHCOOH+CH3OH→CH3CH=CHCOOCH3+H2O
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of crotonaldehyde followed by esterification. The process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation step .
Types of Reactions:
Hydrogenation: this compound undergoes hydrogenation to form methyl butyrate.
Oxidation: The compound can be oxidized to form crotonic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrogenation: Platinum or palladium catalysts, hydrogen gas, elevated temperatures, and pressures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols, solvents like ethanol or methanol, and mild heating.
Major Products:
Hydrogenation: Methyl butyrate.
Oxidation: Crotonic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl crotonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl crotonate in chemical reactions involves the interaction of its ester functional group and conjugated double bond with various reagents. For example, in hydrogenation reactions, the double bond undergoes addition of hydrogen atoms facilitated by metal catalysts. In oxidation reactions, the ester group is converted to a carboxylic acid through the addition of oxygen atoms .
Comparison with Similar Compounds
Methyl acrylate: Similar in structure but lacks the conjugated double bond.
Ethyl crotonate: Similar ester but with an ethyl group instead of a methyl group.
Methyl methacrylate: Contains an additional methyl group on the double bond.
Uniqueness: Methyl crotonate is unique due to its conjugated double bond, which imparts distinct reactivity compared to other esters. This feature makes it particularly useful in reactions requiring selective hydrogenation or oxidation .
Properties
CAS No. |
18707-60-3 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
methyl but-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3 |
InChI Key |
MCVVUJPXSBQTRZ-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OC |
Isomeric SMILES |
C/C=C/C(=O)OC |
Canonical SMILES |
CC=CC(=O)OC |
Key on ui other cas no. |
18707-60-3 623-43-8 |
Pictograms |
Flammable; Corrosive; Irritant |
Related CAS |
28881-44-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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